molecular formula C8H5BrN2O2 B13903996 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B13903996
M. Wt: 241.04 g/mol
InChI Key: ASHBZZHOSPOCKX-UHFFFAOYSA-N
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Description

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is characterized by a pyridazine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolo[1,2-b]pyridazine followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site residues, leading to altered cellular pathways and biological effects .

Comparison with Similar Compounds

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and biological activity.

Biological Activity

3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and applications in pharmacology.

Chemical Structure and Properties

This compound features a bromine atom in its structure, which is known to influence its biological interactions. The compound's unique pyrrolo-pyridazine framework allows it to engage with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of key cellular pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in signal transduction pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could alter neuronal signaling, impacting conditions such as schizophrenia or bipolar disorder.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. These studies typically employ assays such as MTS or IC50 measurements to determine the compound's effectiveness.

Cell Line IC50 (µM) Effect
Colon (LoVo)15.2Moderate cytotoxicity
Ovary (SK-OV-3)25.4Significant cytotoxic effect
Breast (MCF-7)30.1Low to moderate cytotoxicity

The results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, with the strongest effects observed in colon adenocarcinoma cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrrolo[1,2-b]pyridazine class, providing insights into their potential therapeutic applications:

  • Antitumor Activity : A study demonstrated that derivatives of pyrrolo[1,2-b]pyridazines showed promising antitumor activity against human cancer cell lines, suggesting that structural modifications can enhance efficacy.
  • Neuroprotective Effects : Research indicated that certain analogs might exhibit neuroprotective properties by modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity of this compound, yielding data on dosage and side effects relevant for future clinical applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-7-1-5(8(12)13)4-11(7)10-3-6/h1-4H,(H,12,13)

InChI Key

ASHBZZHOSPOCKX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NN2C=C1C(=O)O)Br

Origin of Product

United States

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